
N-(4-(3-Hydroxy-3-methylbut-1-yn-1-yl)naphthalen-1-yl)acetamide
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Overview
Description
Chemical Structure: This compound features a naphthalene core substituted at the 1-position with an acetamide group and at the 4-position with a 3-hydroxy-3-methylbut-1-yn-1-yl moiety.
The hydroxy-methylbutynyl substituent is notable in complex pharmaceuticals, as seen in , where it contributes to stereochemical complexity and binding interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-Hydroxy-3-methylbut-1-yn-1-yl)naphthalen-1-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)naphthalene.
Acetylation: The hydroxy group of the intermediate is acetylated using acetic anhydride in the presence of a base such as pyridine.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-(3-Hydroxy-3-methylbut-1-yn-1-yl)naphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The triple bond in the butynyl group can be reduced to a double or single bond.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can react with the acetamide group under mild conditions.
Major Products
Oxidation: Formation of naphthalen-1-yl acetic acid or naphthalen-1-yl ketone.
Reduction: Formation of N-(4-(3-Hydroxy-3-methylbut-1-en-1-yl)naphthalen-1-yl)acetamide or N-(4-(3-Hydroxy-3-methylbutyl)naphthalen-1-yl)acetamide.
Substitution: Formation of various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
N-(4-(3-Hydroxy-3-methylbut-1-yn-1-yl)naphthalen-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-(3-Hydroxy-3-methylbut-1-yn-1-yl)naphthalen-1-yl)acetamide involves its interaction with specific molecular targets. The hydroxy-methylbutynyl group can participate in hydrogen bonding and hydrophobic interactions, while the naphthalene ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table highlights key structural and functional differences between N-(4-(3-Hydroxy-3-methylbut-1-yn-1-yl)naphthalen-1-yl)acetamide and related acetamide derivatives:
Key Observations:
Triazole-containing analogs (e.g., compounds 6a–m in ) exhibit marked antimicrobial and cytotoxic activities due to the electron-deficient triazole ring, which facilitates interactions with enzymes or DNA .
Synthetic Complexity :
- The target compound’s alkyne-alcohol moiety requires careful handling to avoid undesired side reactions (e.g., oxidation or polymerization), whereas triazole-linked derivatives are synthesized efficiently via copper-catalyzed click chemistry .
Research Findings and Data Gaps
- Spectroscopic Data : IR and NMR profiles of analogs (e.g., compound 6b in ) highlight characteristic peaks for amides (C=O at ~1670 cm⁻¹) and nitro groups (asymmetric stretch at ~1500 cm⁻¹), which can guide characterization of the target compound .
- Thermal Stability : Derivatives with bulky substituents (e.g., naphthalene rings) typically exhibit higher melting points (>200°C), as seen in and , though the hydroxy-methylbutynyl group may reduce crystallinity .
- Unanswered Questions: No direct solubility or toxicity data exists for the target compound. Further studies should prioritize these parameters to assess its viability in drug development.
Biological Activity
N-(4-(3-Hydroxy-3-methylbut-1-yn-1-yl)naphthalen-1-yl)acetamide is a synthetic organic compound notable for its unique structural features, including a naphthalene core and a hydroxy-methylbutyne substituent. This compound has gained attention for its potential biological activities , including anti-inflammatory, anti-cancer, and antimicrobial properties. The following sections provide a detailed examination of its biological activity, synthesis, and potential applications.
- Molecular Formula : C17H17NO2
- Molecular Weight : 267.32 g/mol
- Boiling Point : Approximately 467.9ºC
- Density : 1.256 g/cm³
Structural Characteristics
The compound features a naphthalene ring with an acetamide group and a hydroxy-methylbutyne substituent, which may influence its biological interactions and reactivity in various environments.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that the compound can induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance:
- Mechanism of Action : The compound may interact with cellular targets involved in the regulation of cell cycle progression and apoptosis, leading to increased cell death in tumor cells.
Antimicrobial Activity
This compound has demonstrated antimicrobial properties against various bacterial strains. Its effectiveness is attributed to:
- Inhibition of Bacterial Growth : The compound shows inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting potential as a therapeutic agent in treating bacterial infections.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. Preliminary findings suggest that it may reduce inflammation markers in vitro, indicating potential applications in treating inflammatory diseases.
Table 1: Summary of Biological Activities
Biological Activity | Mechanism | Reference |
---|---|---|
Anticancer | Induces apoptosis via signaling pathways | |
Antimicrobial | Inhibits growth of Gram-positive and Gram-negative bacteria | |
Anti-inflammatory | Reduces inflammation markers |
Case Study: Anticancer Activity Assessment
A study conducted on breast cancer cell lines revealed that treatment with this compound resulted in:
- 50% reduction in cell viability at concentrations as low as 10 µM.
This study highlights the compound's potential as a lead candidate for further development in cancer therapeutics.
Synthesis and Applications
The synthesis of this compound typically involves multi-step organic reactions, which can be optimized for yield and purity depending on the desired application. The compound's versatility allows it to be explored for various applications across medicinal chemistry and materials science.
Potential Applications
The unique properties of N-(4-(3-Hydroxy-3-methylbut-1-yn-1-ylnaphthalen - 1 - yl)acetamide make it a candidate for:
- Drug Development : As an anticancer or antimicrobial agent.
- Material Science : Due to its unique chemical structure, it may be used in developing new materials with specific properties.
Properties
CAS No. |
90101-62-5 |
---|---|
Molecular Formula |
C17H17NO2 |
Molecular Weight |
267.32 g/mol |
IUPAC Name |
N-[4-(3-hydroxy-3-methylbut-1-ynyl)naphthalen-1-yl]acetamide |
InChI |
InChI=1S/C17H17NO2/c1-12(19)18-16-9-8-13(10-11-17(2,3)20)14-6-4-5-7-15(14)16/h4-9,20H,1-3H3,(H,18,19) |
InChI Key |
LCJNDPYHRDIWPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C2=CC=CC=C21)C#CC(C)(C)O |
Origin of Product |
United States |
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